molecular formula C20H22F3NO3 B1313387 Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate CAS No. 204704-95-0

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate

Cat. No.: B1313387
CAS No.: 204704-95-0
M. Wt: 381.4 g/mol
InChI Key: AUXZZUAGZGDPRQ-UHFFFAOYSA-N
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Description

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate is a synthetic organic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, which is often associated with enhanced biological activity and stability in various chemical environments . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with enhanced stability and bioavailability.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and activity compared to similar compounds .

Properties

IUPAC Name

ethyl N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO3/c1-3-26-19(25)24(2)14-13-18(15-7-5-4-6-8-15)27-17-11-9-16(10-12-17)20(21,22)23/h4-12,18H,3,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXZZUAGZGDPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472558
Record name Ethyl methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204704-95-0
Record name Ethyl methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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